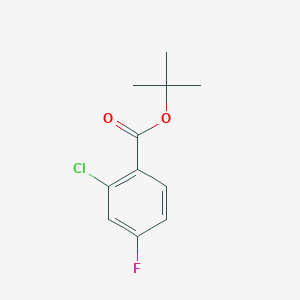

tert-Butyl 2-chloro-4-fluorobenzoate

Beschreibung

tert-Butyl 2-chloro-4-fluorobenzoate is an aromatic ester featuring a tert-butyl group attached to a benzoate moiety substituted with chlorine and fluorine at the 2- and 4-positions, respectively. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where the tert-butyl group often serves as a protective group for carboxylic acids due to its steric bulk and ease of removal under acidic conditions .

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXTUTSLQCTYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650493 | |

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911314-43-7 | |

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification of 2-Chloro-4-fluorobenzoic Acid

The most common method for synthesizing tert-butyl 2-chloro-4-fluorobenzoate involves the esterification of 2-chloro-4-fluorobenzoic acid with tert-butanol. This reaction typically uses an acid catalyst to facilitate the process.

Reaction Conditions

- Reactants :

- 2-Chloro-4-fluorobenzoic acid

- tert-Butanol

- Catalysts :

- Sulfuric acid or p-toluenesulfonic acid

- Solvent : None (neat reaction) or toluene for azeotropic removal of water

- Temperature : Reflux conditions (~110–120°C)

Procedure

- Combine 2-chloro-4-fluorobenzoic acid and tert-butanol in a reaction flask.

- Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

- Heat the mixture under reflux to remove water formed during esterification.

- After completion, cool the mixture and neutralize the acid with sodium bicarbonate.

- Extract the product with an organic solvent (e.g., dichloromethane) and purify by recrystallization or distillation.

Yield

Yields are typically high (80–90%) depending on reaction conditions and purification techniques.

Meerwein Arylation Followed by Esterification

A more complex route involves the synthesis of 2-chloro-4-fluorobenzoic acid through Meerwein arylation, followed by esterification.

Step 1: Meerwein Arylation

This step converts 2-chloro-4-fluoroaniline into 2-chloro-4-fluorotrichlorotoluene using tert-butyl nitrite and dichloroethylene under copper chloride catalysis.

Reaction Conditions:

- Catalyst : Anhydrous cupric chloride

- Temperature : ~80–90°C

- Duration : ~7 hours

Procedure:

- React 2-chloro-4-fluoroaniline with tert-butyl nitrite and dichloroethylene under an inert atmosphere.

- Isolate the intermediate product (trichlorotoluene derivative).

Step 2: Hydrolysis to Benzoic Acid

Hydrolyze the trichlorotoluene derivative under acidic conditions to yield 2-chloro-4-fluorobenzoic acid.

Reaction Conditions:

- Acid: Concentrated sulfuric acid

- Temperature: ~80–90°C

- Duration: ~7 hours

Yield:

Mass yields for this step are typically around 90%.

Step 3: Esterification

The benzoic acid is esterified with tert-butanol as described in Method 1.

Palladium-Catalyzed Cross-Coupling

A less conventional approach involves palladium-catalyzed coupling reactions to introduce the tert-butyl ester group directly onto a halogenated benzoate precursor.

Reaction Conditions

- Catalyst : Bis(dibenzylideneacetone)-palladium

- Ligand : Dicyclohexylphosphine derivatives

- Base : Potassium fluoride

- Solvent : 1,4-Dioxane

- Temperature : ~130°C

Procedure

- Combine the halogenated benzoate precursor, tert-butanol, catalyst, ligand, and base in a reaction vessel.

- Heat to the specified temperature under an inert atmosphere.

- Purify the product using chromatography or recrystallization.

Yield

Reported yields are moderate (~72%), depending on the efficiency of the catalytic system.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Esterification | Benzoic acid, tert-butanol | Sulfuric acid | ~110°C | 80–90 |

| Meerwein Arylation + Esterification | Aniline derivative, tert-butanol | Cupric chloride, sulfuric acid | ~80–90°C | ~90 |

| Palladium-Catalyzed Coupling | Halogenated benzoate, tert-butanol | Pd catalyst + ligand | ~130°C | ~72 |

Notes on Optimization

- Catalyst Selection : The choice of catalyst (e.g., sulfuric vs. p-toluenesulfonic acid) significantly impacts reaction rate and yield.

- Solvent Use : Employing azeotropic distillation (e.g., using toluene) can improve water removal during esterification.

- Reaction Monitoring : Techniques like thin-layer chromatography (TLC) or gas chromatography (GC) are essential for monitoring reaction progress.

- Purity Control : Recrystallization or column chromatography ensures high-purity products suitable for downstream applications.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution: The fluorine atom can be substituted by electrophiles in the presence of a strong acid catalyst.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic aromatic substitution: Reagents such as sulfuric acid or aluminum chloride in an organic solvent like benzene or toluene.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in water or an alcohol solvent.

Major Products Formed:

Nucleophilic substitution: Products such as 2-chloro-4-fluoro-N-alkylbenzoate or 2-chloro-4-fluoro-S-alkylbenzoate.

Electrophilic aromatic substitution: Products such as 2-chloro-4-fluoro-5-substituted benzoate.

Hydrolysis: 2-chloro-4-fluorobenzoic acid and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Intermediate in Drug Development:

tert-Butyl 2-chloro-4-fluorobenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds targeting various biological pathways, particularly in anti-inflammatory and anticancer therapies .

Enzyme Inhibition Studies:

Research indicates that this compound can be utilized to design enzyme inhibitors. For example, it has been explored in the context of human farnesyltransferase inhibitors, which play a role in cancer treatment by blocking oncogenic signaling pathways .

Biological Research

Building Block for Bioactive Molecules:

In biological studies, this compound is used as a building block for synthesizing bioactive molecules. Its unique substituents (chlorine and fluorine) enhance its interaction with biological systems, making it suitable for proteomics research .

Antimicrobial Properties:

Preliminary studies suggest that fluorinated compounds exhibit antimicrobial activity. Given that this compound contains both chlorine and fluorine, it may possess similar properties against certain bacterial strains .

Materials Science

Polymer Production:

In industrial applications, this compound is employed in the production of polymers and coatings. Its chemical structure contributes to the physical properties of these materials, enhancing their durability and resistance to environmental factors .

Case Study 1: Anticancer Activity

A study investigated the efficacy of compounds derived from this compound against various cancer cell lines. The results indicated that modifications to the compound significantly enhanced its potency against specific cancer types, demonstrating its potential as a lead compound in drug development .

Case Study 2: Environmental Impact Assessment

Research on the biodegradability of this compound revealed insights into its environmental fate. The compound was found to undergo microbial degradation, suggesting that it may have a manageable ecological impact when released into environments .

Future Research Directions

Given its promising applications, future research should focus on:

- Detailed Mechanistic Studies: Understanding how this compound interacts with specific enzymes and receptors.

- Expanded Antimicrobial Testing: Evaluating its effectiveness against a broader range of pathogens.

- Environmental Studies: Investigating its long-term ecological effects and developing guidelines for safe use.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved in its action include covalent binding to active sites, competitive inhibition, and allosteric modulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table highlights structurally similar compounds and their distinguishing features:

*Similarity Index: Calculated based on structural and functional group alignment (source: ).

Electronic and Steric Effects

- Halogen Influence: Chlorine vs. Fluorine Position: Fluorine at the 4-position (para to the ester group) exerts strong electron-withdrawing effects, stabilizing negative charges in intermediates and influencing regioselectivity in reactions.

- tert-Butyl Group: Provides steric protection to the ester carbonyl, reducing unwanted nucleophilic attacks. However, tert-butyl esters are prone to acidic hydrolysis, releasing tert-butanol, a hazardous substance with flammability (Flash Point: 52°F) and health risks (e.g., CNS depression) .

Biologische Aktivität

tert-Butyl 2-chloro-4-fluorobenzoate (tBCFB) is an organic compound characterized by a tert-butyl ester group attached to a benzene ring that features chlorine and fluorine substituents. Its chemical formula is CHClF O, with a molecular weight of approximately 232.66 g/mol. This compound is gaining attention in various fields, including medicinal chemistry, materials science, and proteomics research.

The presence of the tert-butyl group enhances the lipophilicity of tBCFB, potentially affecting its bioavailability and interaction with biological membranes. The chlorine and fluorine substituents are known to impart unique biological activities, which warrant further investigation into their specific mechanisms of action.

Potential Applications

-

Medicinal Chemistry :

- tBCFB may serve as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting inflammation or cancer pathways.

- Research indicates that fluorinated benzoates exhibit antimicrobial properties, suggesting that tBCFB could be explored for its efficacy against certain bacterial strains.

-

Proteomics Research :

- As a specialty product in proteomics, tBCFB is utilized to study enzyme activity and protein interactions, which are critical for understanding biological processes at the molecular level.

-

Environmental Impact :

- Studies involving the metabolism of tBCFB by bacteria indicate its potential biodegradability and environmental impact, highlighting the need for further research into its ecological effects.

Antimicrobial Activity

Research has shown that compounds containing fluorine and chlorine often exhibit antimicrobial properties. For example, a study found that certain fluorinated compounds were effective against specific bacterial strains, indicating that tBCFB may also possess similar properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship study focusing on related benzoate compounds revealed that variations in substituents significantly impact biological activity. For instance, modifications to the ester group or halogen positions can alter lipophilicity and reactivity, affecting the compound's overall efficacy .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-chloro-4-fluorobenzoate | Methyl instead of tert-butyl group | Lower lipophilicity; different biological activity |

| Ethyl 2-chloro-4-fluorobenzoate | Ethyl group instead of tert-butyl | Varying solubility; potential different reactivity |

| Propyl 2-chloro-4-fluorobenzoate | Propyl group instead of tert-butyl | Intermediate properties between methyl and tert-butyl |

| tert-Butyl 2-bromo-4-fluorobenzoate | Bromine instead of chlorine | Different reactivity patterns; potential for different applications |

Future Research Directions

Given the promising preliminary findings regarding the biological activity of tBCFB, further investigations are warranted to elucidate its mechanisms of action and potential therapeutic applications. Areas for future research include:

- Detailed studies on enzyme interactions and inhibition pathways.

- Exploration of its antimicrobial properties against a broader range of pathogens.

- Assessment of its environmental impact through biodegradation studies.

Q & A

Q. What are the recommended synthesis protocols for tert-Butyl 2-chloro-4-fluorobenzoate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of 2-chloro-4-fluorobenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

Reacting the acid chloride derivative (prepared via thionyl chloride) with tert-butanol in anhydrous dichloromethane.

Monitoring reaction progress via TLC (Rf ≈ 0.5 in hexane/ethyl acetate 4:1).

Purification by column chromatography (silica gel, gradient elution) to isolate the ester.

Critical variables include temperature control (0–25°C) to minimize side reactions and anhydrous conditions to prevent hydrolysis .

Q. What are the critical handling and storage guidelines for this compound?

- Methodological Answer :

- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid inhalation of dust/vapors; respiratory protection (e.g., P95 masks) is advised during bulk transfers .

- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at room temperature (15–25°C). Stability data for analogous esters suggest degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound under nucleophilic substitution conditions?

- Methodological Answer : Contradictory reactivity (e.g., SN1 vs. SN2 pathways) may arise from solvent polarity and steric effects. Experimental design should include:

Kinetic studies in polar aprotic (DMSO, DMF) vs. non-polar solvents (toluene).

Monitoring leaving group stability via ¹⁹F NMR to assess intermediate formation.

Computational modeling (DFT) to compare activation energies for competing pathways.

Recent studies on similar tert-butyl esters show steric hindrance favors SN1 mechanisms in polar solvents, but fluorinated analogs may exhibit atypical behavior due to electron-withdrawing effects .

Q. What advanced analytical techniques are optimal for characterizing this compound and its degradation products?

- Methodological Answer :

- Primary Characterization :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for regiochemical confirmation (e.g., tert-butyl δ 1.3–1.5 ppm; aromatic protons δ 7.2–8.1 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (expected m/z ≈ 244.06).

- Degradation Analysis :

- HPLC-MS/MS : Detect hydrolyzed products (e.g., 2-chloro-4-fluorobenzoic acid) under accelerated stability testing (40°C/75% RH).

- TGA-DSC : Identify thermal decomposition thresholds (>150°C) and exothermic events .

Q. How do indoor surface materials influence the stability of this compound in experimental setups?

- Methodological Answer : Surface interactions (e.g., adsorption on glass vs. stainless steel) can alter degradation rates. Mitigation strategies include:

Pre-treating glassware with silanizing agents to reduce hydroxyl group interactions.

Conducting controlled exposure experiments using ToF-SIMS to map surface residues.

Studies on indoor surface chemistry indicate fluorinated esters exhibit lower adhesion to hydrophobic surfaces, potentially reducing catalytic decomposition .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the hydrolysis kinetics of this compound in aqueous vs. non-aqueous media?

- Methodological Answer : Apparent contradictions often stem from pH and solvent matrix effects. To reconcile

Perform pH-stat titrations across a range (pH 2–12) to map rate constants.

Use Arrhenius plots (20–60°C) to compare activation energies in buffered vs. organic-aqueous biphasic systems.

Validate with in situ IR spectroscopy to track ester carbonyl (C=O) disappearance.

Prior work on tert-butyl carbamates shows hydrolysis rates increase 10-fold in acidic vs. neutral media, but fluorinated esters may deviate due to inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.